molecular formula C13H16N2O3 B11565931 N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11565931
M. Wt: 248.28 g/mol
InChI Key: XSONJWONPSTGSX-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group, a methoxy group, and an acetamide group. It has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, modulate enzyme activities, or interfere with signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-5-methoxy-1H-indol-3-yl)acetamide: Similar structure but with a different substitution pattern.

    N-(1-ethyl-5-methoxy-2-oxo-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(1-ethyl-5-methoxy-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O3/c1-4-15-11-6-5-9(18-3)7-10(11)12(13(15)17)14-8(2)16/h5-7,12H,4H2,1-3H3,(H,14,16)

InChI Key

XSONJWONPSTGSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)C(C1=O)NC(=O)C

Origin of Product

United States

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